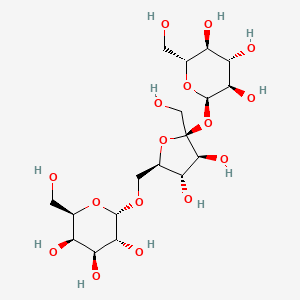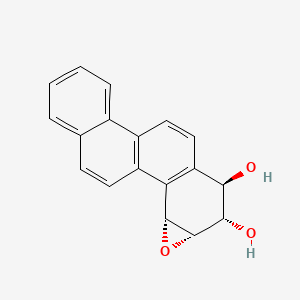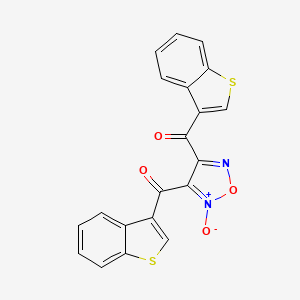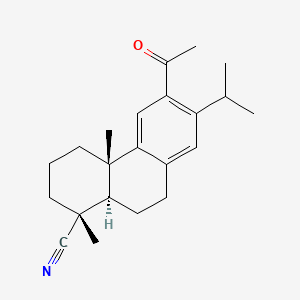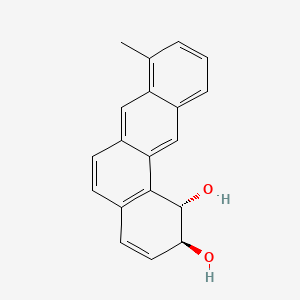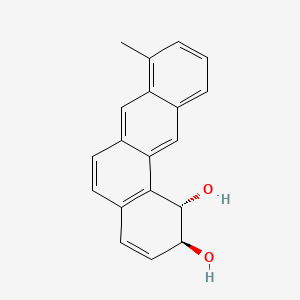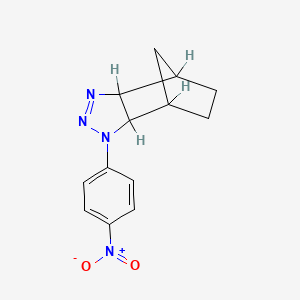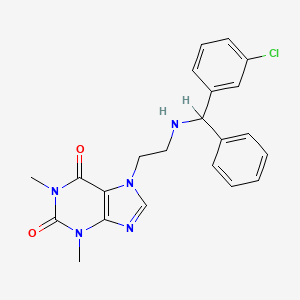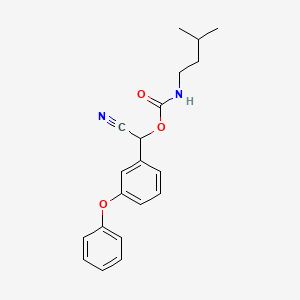
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is a synthetic organic compound known for its applications in various fields, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a cyano group, a phenoxyphenyl group, and a carbamate group. It is known for its effectiveness in pest control and has been widely studied for its chemical properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate typically involves the reaction of cyano(3-phenoxyphenyl)methyl chloride with N-(3-methylbutyl)amine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for mixing, temperature control, and product isolation is common in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenoxy group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Studied for its effects on insect physiology and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including its role as an antiparasitic agent.
Industry: Widely used in agriculture as an insecticide to protect crops from pests.
Wirkmechanismus
The compound exerts its effects primarily through interaction with the nervous system of insects. It targets sodium channels in nerve cells, leading to prolonged activation and eventual paralysis of the insect. This mechanism is similar to other pyrethroid insecticides, which disrupt normal nerve function and result in the death of the pest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Esfenvalerate: Another synthetic pyrethroid insecticide with a similar mechanism of action.
Fenvalerate: Shares structural similarities and is used for similar applications in pest control.
Uniqueness
(Cyano(3-phenoxyphenyl)methyl) N-(3-methylbutyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and biological activity. Its effectiveness and stability make it a preferred choice in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
98992-04-2 |
|---|---|
Molekularformel |
C20H22N2O3 |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[cyano-(3-phenoxyphenyl)methyl] N-(3-methylbutyl)carbamate |
InChI |
InChI=1S/C20H22N2O3/c1-15(2)11-12-22-20(23)25-19(14-21)16-7-6-10-18(13-16)24-17-8-4-3-5-9-17/h3-10,13,15,19H,11-12H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
SMSCYFAFDKESFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCNC(=O)OC(C#N)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


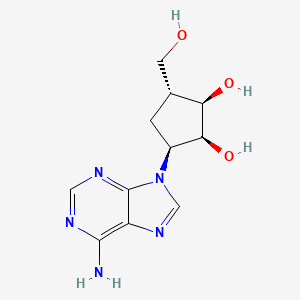
![Methyl 3-benzoyl-2-methyl-4,7-dioxa-3-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12796882.png)
